2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
CAS No.: 865593-02-8
Cat. No.: VC6994150
Molecular Formula: C26H25N3O3S2
Molecular Weight: 491.62
* For research use only. Not for human or veterinary use.
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide - 865593-02-8](/images/structure/VC6994150.png)
Specification
CAS No. | 865593-02-8 |
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Molecular Formula | C26H25N3O3S2 |
Molecular Weight | 491.62 |
IUPAC Name | 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide |
Standard InChI | InChI=1S/C26H25N3O3S2/c30-21(27-15-14-17-8-2-1-3-9-17)16-28-20-13-7-6-12-19(20)22(24(28)31)23-25(32)29(26(33)34-23)18-10-4-5-11-18/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,27,30)/b23-22- |
Standard InChI Key | QGGVSVLGFGEOIE-FCQUAONHSA-N |
SMILES | C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name delineates its multicyclic framework:
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Indole core: A 1H-indol-1-yl group substituted at position 2 with an acetamide moiety.
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Thiazolidinone ring: A 1,3-thiazolidin-5-ylidene system featuring 4-oxo and 2-thioxo groups, further substituted at position 3 with a cyclopentyl group.
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Phenylethyl side chain: An N-(2-phenylethyl) group attached to the acetamide nitrogen.
The Z-configuration at the 3-position of the thiazolidinone ring ensures spatial alignment critical for molecular interactions, as observed in similar thiazolidinone derivatives.
Synthesis and Structural Elucidation
Synthetic Methodology
While explicit synthetic details for this compound remain unreported, analogous indole-thiazolidinone hybrids are typically synthesized via multicomponent reactions. A plausible route involves:
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Formation of the thiazolidinone ring: Cyclocondensation of cyclopentylamine with carbon disulfide and ethyl chloroacetate, followed by oxidation to introduce the 4-oxo group .
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Indole functionalization: Coupling of 2-oxoindoline with the thiazolidinone intermediate using a carbodiimide-based coupling agent (e.g., DCC or CDI), as demonstrated in the synthesis of indole-3-acetamides .
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Phenylethyl incorporation: Amidation of the intermediate acetic acid derivative with 2-phenylethylamine under standard peptide coupling conditions.
Key spectroscopic characterization would include:
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1H NMR: Resonances for the indole NH (~10 ppm), cyclopentyl protons (1.5–2.5 ppm), and aromatic phenylethyl signals (7.2–7.4 ppm).
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13C NMR: Carbonyl signals at ~170 ppm (thiazolidinone C=O), 165 ppm (acetamide C=O), and 125–140 ppm (aromatic carbons).
Biological Activity and Molecular Interactions
Hypothesized Mechanisms of Action
The structural triad of indole, thiazolidinone, and phenylethyl groups suggests dual targeting of metabolic enzymes and antioxidant pathways:
α-Amylase Inhibition
Indole-3-acetamides exhibit potent α-amylase inhibitory activity via hydrogen bonding with Asp300 and π–H interactions with hydrophobic residues (e.g., Trp59, Leu162) . The target compound’s indole moiety may similarly engage Asp300, while the thiazolidinone’s sulfur atom could enhance binding through hydrophobic contacts .
Comparative Pharmacological Profiling
Docking Studies and Binding Affinities
Molecular docking simulations of analogous compounds provide insights into hypothetical interactions:
The target compound’s larger cyclopentyl substituent may reduce binding entropy compared to smaller halide or methoxy groups, potentially offsetting gains in hydrophobic interactions .
Pharmacokinetic Considerations
ADMET Profiles
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Absorption: Moderate oral bioavailability anticipated due to the phenylethyl group’s lipophilicity and molecular weight (~500 Da).
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Metabolism: Predicted hepatic oxidation via CYP3A4, with thiazolidinone ring cleavage as a primary metabolic pathway.
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Toxicity: Thioxo groups may confer reversible hepatotoxicity at high doses, as seen in related thiazolidinediones.
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